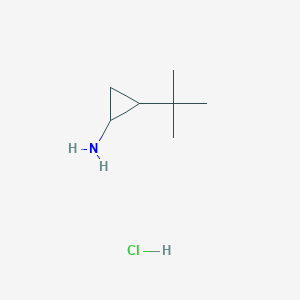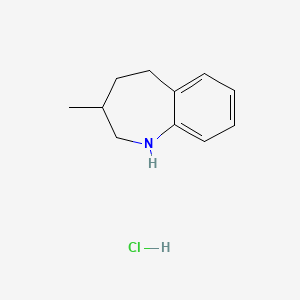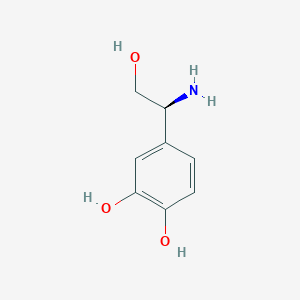
(s)-4-(1-Amino-2-hydroxyethyl)benzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(s)-4-(1-Amino-2-hydroxyethyl)benzene-1,2-diol is a chemical compound with the molecular formula C8H11NO3 It is a derivative of catechol, featuring an amino group and a hydroxyethyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (s)-4-(1-Amino-2-hydroxyethyl)benzene-1,2-diol typically involves the following steps:
Starting Material: The synthesis begins with catechol (benzene-1,2-diol) as the starting material.
Hydroxyethylation: The hydroxyethyl group is introduced via an alkylation reaction, often using ethylene oxide or a similar reagent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: Utilizing catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(s)-4-(1-Amino-2-hydroxyethyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The amino and hydroxyethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products Formed
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Reduced forms of the compound, such as amines and alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(s)-4-(1-Amino-2-hydroxyethyl)benzene-1,2-diol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (s)-4-(1-Amino-2-hydroxyethyl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways. These interactions can include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, leading to various cellular effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (s)-3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol
- 2-[(1R)-1-amino-2-hydroxyethyl]benzene-1,3-diol
- 3-(1-amino-2-hydroxyethyl)benzene-1,2-diol
Uniqueness
(s)-4-(1-Amino-2-hydroxyethyl)benzene-1,2-diol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C8H11NO3 |
|---|---|
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
4-[(1S)-1-amino-2-hydroxyethyl]benzene-1,2-diol |
InChI |
InChI=1S/C8H11NO3/c9-6(4-10)5-1-2-7(11)8(12)3-5/h1-3,6,10-12H,4,9H2/t6-/m1/s1 |
Clé InChI |
ANSZATXVVUZASJ-ZCFIWIBFSA-N |
SMILES isomérique |
C1=CC(=C(C=C1[C@@H](CO)N)O)O |
SMILES canonique |
C1=CC(=C(C=C1C(CO)N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(5-Methylthiophen-2-yl)cyclopropyl]ethan-1-ol](/img/structure/B13565498.png)
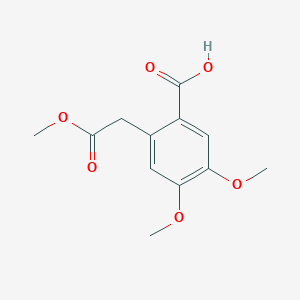
![[2-(Tert-butylsulfanyl)ethyl]bis(prop-2-yn-1-yl)amine](/img/structure/B13565512.png)
![1-[4-(Dimethylphosphoryl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B13565513.png)
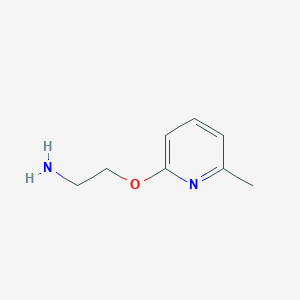
![1-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one](/img/structure/B13565522.png)

![5-Aminobenzo[b]furan hydrochloride](/img/structure/B13565530.png)
![Tert-butyl3-[(acetylsulfanyl)methyl]-3-cyanopyrrolidine-1-carboxylate](/img/structure/B13565537.png)
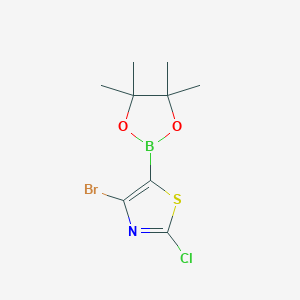
![Potassium trifluoro(spiro[2.4]heptan-1-yl)borate](/img/structure/B13565569.png)
